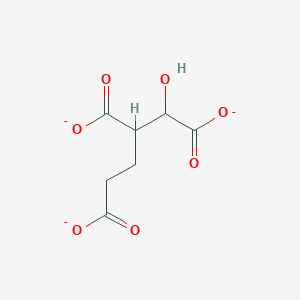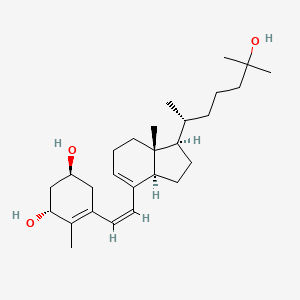
1α,25-Dihydroxy-Previtamin D3
Übersicht
Beschreibung
1alpha,25-Dihydroxy-previtamin D3, also known as 1alpha,25-Dihydroxy-previtamin D3, is a useful research compound. Its molecular formula is C27H44O3 and its molecular weight is 416.6 g/mol. The purity is usually 95%.
The exact mass of the compound 1alpha,25-Dihydroxy-previtamin D3 is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Secosteroids [ST03] -> Vitamin D3 and derivatives [ST0302]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 1alpha,25-Dihydroxy-previtamin D3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1alpha,25-Dihydroxy-previtamin D3 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Endokrinologie: Regulation des Kalziumstoffwechsels
1α,25-Dihydroxy-Previtamin D3 spielt eine entscheidende Rolle im Kalziumstoffwechsel. Es reguliert die Aufnahme von Kalzium und Phosphat aus dem Magen-Darm-Trakt, was für die Aufrechterhaltung der richtigen Knochenstruktur und -funktion unerlässlich ist. Forschungsergebnisse haben gezeigt, dass diese Verbindung zur Untersuchung und Behandlung von Erkrankungen im Zusammenhang mit Kalziummangel wie Osteoporose und Rachitis verwendet werden kann .
Immunologie: Modulation von Immunantworten
Es wurde festgestellt, dass diese Verbindung Immunantworten moduliert, indem sie die Aktivität von Makrophagen und dendritischen Zellen beeinflusst. Es kann die Produktion von pro-inflammatorischen Zytokinen unterdrücken und ist damit ein wertvolles Mittel für die Erforschung von Autoimmunerkrankungen und potenziellen Immuntherapien .
Dermatologie: Psoriasis-Behandlung
In der Dermatologie wird this compound zur topischen Behandlung von Psoriasis eingesetzt. Es trägt dazu bei, den Wachstumszyklus der Hautzellen zu normalisieren und hat entzündungshemmende Eigenschaften, die zur Verringerung der Symptome dieser chronischen Hauterkrankung beitragen .
Onkologie: Krebsforschung
Studien haben gezeigt, dass this compound die Proliferation von Krebszellen hemmen und Apoptose induzieren kann. Es wird hinsichtlich seines möglichen Einsatzes in der Krebsvorbeugung und -therapie, insbesondere bei Brust-, Prostata- und Darmkrebs, erforscht .
Neurologie: Neuroprotektive Wirkungen
Neue Forschungsergebnisse deuten darauf hin, dass this compound neuroprotektive Wirkungen hat. Es kann eine Rolle bei der Vorbeugung und Behandlung von neurodegenerativen Erkrankungen wie Alzheimer und Parkinson spielen, indem es Neuronen vor Toxizität schützt und oxidativen Stress reduziert .
Kardiologie: Herz-Kreislauf-Gesundheit
Die Verbindung wird auch hinsichtlich ihrer Auswirkungen auf die Herz-Kreislauf-Gesundheit untersucht. Sie wurde mit einem geringeren Risiko für Herz-Kreislauf-Erkrankungen in Verbindung gebracht, indem sie die Proliferation glatter Muskelzellen in den Gefäßen beeinflusst und den Blutdruck reguliert .
Nephrologie: Nierenfunktion
In der Nephrologie ist this compound für die Aufrechterhaltung der Nierenfunktion unerlässlich. Es hilft bei der Regulierung der renalen Kalzium- und Phosphat-Rückresorption und wird zur Untersuchung von Nierenerkrankungen und deren Behandlung eingesetzt .
Reproduktionsbiologie: Follikelentwicklung
Neuere Studien haben die Rolle von this compound bei der Follikelentwicklung und der Steroidhormonbiosynthese untersucht. Es hat sich gezeigt, dass es die Follikelentwicklung verbessert, indem es die Expression des Vitamin-D-Rezeptors in den Eizellen reguliert .
Wirkmechanismus
- Primary Targets : 1α,25-dihydroxyvitamin D3 primarily acts on two main targets:
- Calcium Absorption : By promoting calcium transport proteins, it enhances active intestinal calcium absorption .
- Cell Differentiation and Proliferation : Beyond calcium metabolism, it influences cell growth, differentiation, and immune responses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Enzymes such as 25-hydroxylase and 1alpha-hydroxylase are involved in the synthesis of 1alpha,25-Dihydroxy-previtamin D3. The compound also interacts with proteins like calbindin, which is involved in calcium transport, and various other biomolecules that regulate calcium and phosphate metabolism .
Cellular Effects
1alpha,25-Dihydroxy-previtamin D3 exerts profound effects on various cell types, including osteoblasts, keratinocytes, and immune cells. In osteoblasts, it promotes the expression of genes involved in bone formation and mineralization. In keratinocytes, it regulates cell proliferation and differentiation, partly by increasing the release of transforming growth factor-beta .
In immune cells, 1alpha,25-Dihydroxy-previtamin D3 modulates immune responses by inhibiting the proliferation of T cells and decreasing the production of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma. This immunosuppressive effect is crucial in maintaining immune homeostasis and preventing autoimmune reactions .
Molecular Mechanism
The binding of 1alpha,25-Dihydroxy-previtamin D3 to the vitamin D receptor also influences the recruitment of coactivators or corepressors, further modulating gene expression. Additionally, the compound can activate non-genomic signaling pathways, such as the activation of protein kinase C and the phosphatidylinositol 3-kinase pathway, which contribute to its rapid cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1alpha,25-Dihydroxy-previtamin D3 can vary over time. The compound is known to be air and light-sensitive, requiring careful handling and storage at low temperatures to maintain its stability. Over time, 1alpha,25-Dihydroxy-previtamin D3 can degrade, leading to a decrease in its biological activity .
Long-term studies have shown that continuous exposure to 1alpha,25-Dihydroxy-previtamin D3 can lead to sustained changes in gene expression and cellular function. For example, prolonged treatment of keratinocytes with 1alpha,25-Dihydroxy-previtamin D3 results in the hydrolysis of sphingomyelin and the elevation of ceramide levels, which are associated with cell differentiation .
Dosage Effects in Animal Models
The effects of 1alpha,25-Dihydroxy-previtamin D3 in animal models are dose-dependent. At physiological doses, the compound promotes calcium absorption and bone mineralization without causing adverse effects. At high doses, 1alpha,25-Dihydroxy-previtamin D3 can lead to hypercalcemia, characterized by elevated calcium levels in the blood, which can be toxic .
Studies in animal models have shown that 1alpha,25-Dihydroxy-previtamin D3 can act as a chemopreventive agent against certain cancers, such as prostate and colon cancer, when administered at appropriate doses. Excessive doses can result in adverse effects, including kidney damage and impaired immune function .
Metabolic Pathways
1alpha,25-Dihydroxy-previtamin D3 is synthesized from its precursor, 25-hydroxyvitamin D3, through the action of 1alpha-hydroxylase. This enzyme is primarily located in the kidneys but can also be found in other tissues, such as the skin and immune cells. The compound is further metabolized by 24-hydroxylase, leading to the formation of inactive metabolites that are excreted from the body .
The metabolic pathways of 1alpha,25-Dihydroxy-previtamin D3 are tightly regulated to maintain calcium and phosphate homeostasis. Any disruption in these pathways can lead to metabolic disorders, such as rickets or osteomalacia .
Transport and Distribution
1alpha,25-Dihydroxy-previtamin D3 is transported in the bloodstream bound to the vitamin D-binding protein. This binding protein facilitates the distribution of the compound to various tissues, where it can exert its biological effects. The compound can also bind to albumin, although with lower affinity .
Within cells, 1alpha,25-Dihydroxy-previtamin D3 is distributed to the nucleus, where it interacts with the vitamin D receptor to regulate gene expression. The compound can also localize to the plasma membrane, where it activates non-genomic signaling pathways .
Subcellular Localization
The subcellular localization of 1alpha,25-Dihydroxy-previtamin D3 is primarily in the nucleus, where it binds to the vitamin D receptor and modulates gene transcription. The compound can also be found in the cytoplasm, where it interacts with various signaling molecules to exert rapid, non-genomic effects .
Post-translational modifications, such as phosphorylation, can influence the localization and activity of 1alpha,25-Dihydroxy-previtamin D3. These modifications can affect the compound’s ability to bind to the vitamin D receptor and other target proteins, thereby modulating its biological effects .
Eigenschaften
IUPAC Name |
(1S,3R)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h9-11,18,22-25,28-30H,6-8,12-17H2,1-5H3/b11-10-/t18-,22+,23-,24+,25-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIZGAFWGREMOD-BJGFKTPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(CC1O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C[C@@H](C[C@H]1O)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57102-09-7 | |
| Record name | 1,25-Dihydroxy-previtamin D(3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057102097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




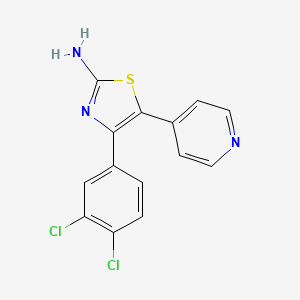
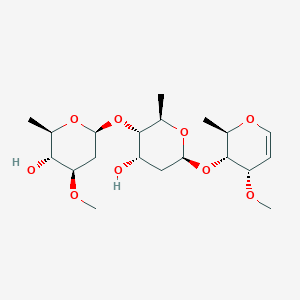
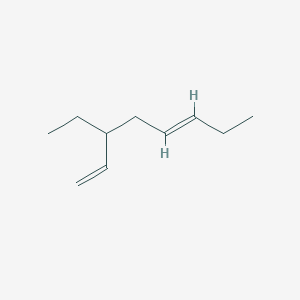
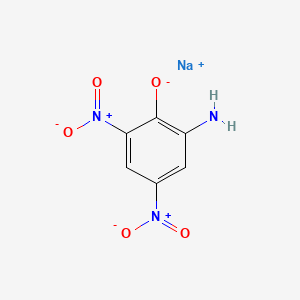
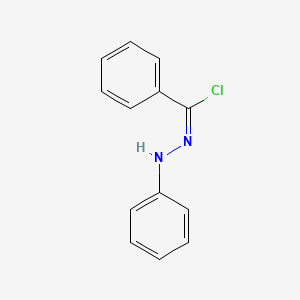
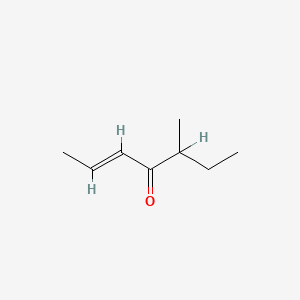
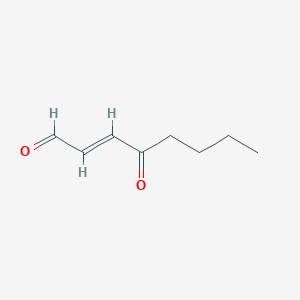
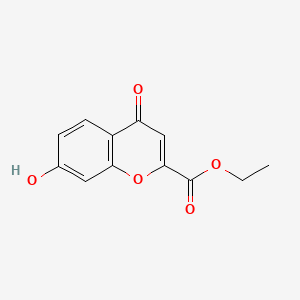
![[(7R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R,4R)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1233888.png)


